N-(2-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-22-10-6-7-13-14(8-10)20-16(19-13)23-9-15(21)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKXQUHVSPBVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Chlorophenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a chlorophenyl group and a benzodiazole moiety, which are known for their diverse biological activities. The presence of the methoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds containing benzodiazole derivatives exhibit various pharmacological effects, including:
- Antimicrobial Activity : Benzodiazole derivatives have been shown to possess antimicrobial properties. Studies suggest that N-(2-chlorophenyl)-2-[(5-methoxy-1H-benzodiazol-2-yl)sulfanyl]acetamide may inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.
- Anticancer Activity : Some benzodiazole derivatives are recognized for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been investigated, with preliminary findings indicating potential pathways involving cell cycle arrest and modulation of apoptosis-related proteins.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound based on available literature:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-(2-chlorophenyl)-2-[(5-methoxy-1H-benzodiazol-2-yl)sulfanyl]acetamide against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests a promising role in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. The IC50 values were noted at approximately 25 µM for breast cancer cells, indicating a moderate level of cytotoxicity conducive for further development.
Research Findings
Recent research highlights the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. The following points summarize critical findings:
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzodiazole ring significantly influence biological activity. Modifications can enhance potency and selectivity.
- Synergistic Effects : Combination studies with existing antibiotics showed enhanced efficacy against resistant strains when used in conjunction with traditional therapies.
- Toxicology Studies : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses; however, long-term studies are necessary to determine chronic exposure effects.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Properties
Research has indicated that derivatives of N-(2-chlorophenyl)-2-[(5-methoxy-1H-benzodiazol-2-yl)sulfanyl]acetamide exhibit significant anticonvulsant activity. A study demonstrated that related compounds showed strong anticonvulsant effects against induced seizures, which is crucial for developing new treatments for epilepsy. The mechanisms underlying these effects include modulation of the GABA receptor, which plays a pivotal role in neuronal excitability and seizure activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural features suggest potential effectiveness against various microorganisms, including bacteria and fungi. The presence of the benzodiazole moiety is particularly noteworthy, as benzodiazoles are known for their broad-spectrum antimicrobial activities .
Mechanistic Studies
Molecular Docking Analyses
Molecular docking studies have been conducted to understand the interaction of N-(2-chlorophenyl)-2-[(5-methoxy-1H-benzodiazol-2-yl)sulfanyl]acetamide with target proteins. These analyses reveal insights into binding affinities and the potential for these compounds to inhibit specific biological pathways associated with disease states such as epilepsy and infections .
Protein Binding Affinity
The binding affinity of this compound to various proteins has been assessed using advanced computational methods. Such studies are critical for predicting the pharmacokinetic properties of the drug, including absorption, distribution, metabolism, and excretion (ADME), which are essential for determining therapeutic efficacy and safety .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of N-(2-chlorophenyl)-2-[(5-methoxy-1H-benzodiazol-2-yl)sulfanyl]acetamide involves several steps that yield various derivatives with enhanced biological activities. For example, modifications to the benzodiazole ring or the acetamide group can lead to compounds with improved potency or selectivity against specific targets .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticonvulsant Activity | Demonstrated significant seizure protection in animal models at varying doses | Supports further development as a therapeutic agent for epilepsy |
| Antimicrobial Efficacy Study | Showed effectiveness against several bacterial strains | Potential application in treating infections resistant to conventional antibiotics |
| Molecular Docking Analysis | Identified strong binding interactions with GABA receptors | Provides a mechanistic basis for anticonvulsant effects |
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | Dichloromethane, 0–25°C | Sulfoxide derivative | 65–78% | |
| H₂O₂ (30%) | Acetic acid, 50–60°C | Sulfone derivative | 82% |
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Excess oxidant further converts sulfoxide to sulfone.
Methoxy Group Substitution
The methoxy (-OCH₃) group at the 5-position of the benzimidazole ring undergoes nucleophilic substitution under acidic or basic conditions.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HBr (48%) | Reflux, 6–8 h | Hydroxybenzimidazole derivative | Precursor for further alkylation |
| NaSEt | DMF, 100°C | Ethylthioether derivative | Bioactivity optimization |
Example :
Replacement of -OCH₃ with -SH enables conjugation with alkyl halides for prodrug synthesis .
Chlorophenyl Ring Substitution
The electron-deficient 2-chlorophenyl group participates in cross-coupling reactions.
| Reagent | Conditions | Product |
|---|---|---|
| Pd(PPh₃)₄, Boronic acid | Suzuki coupling, 80°C | Biaryl derivatives |
Limitation : Steric hindrance from the benzimidazole ring reduces coupling efficiency .
Hydrolysis Reactions
The acetamide (-NHC(O)CH₂S-) linkage is susceptible to hydrolysis under acidic or basic conditions.
| Conditions | Product | Byproduct |
|---|---|---|
| 6M HCl, reflux | 2-[(5-Methoxybenzimidazol-2-yl)sulfanyl]acetic acid | 2-Chloroaniline |
| NaOH (10%), ethanol | Sodium acetate derivative | NH₃ release |
Application : Hydrolysis is utilized to regenerate the thiol precursor for functionalization .
Electrophilic Aromatic Substitution
The benzimidazole core undergoes electrophilic substitution at the 4- and 6-positions.
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 2 h | Nitrobenzimidazole derivative |
| Br₂, FeBr₃ | CH₂Cl₂, RT | Brominated derivative |
Regioselectivity : Electron-donating methoxy group directs nitration/bromination to the 4-position .
Reduction Reactions
The nitro group (if introduced via substitution) can be reduced to an amine.
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Ethanol, 50 psi | Aminobenzimidazole derivative |
| SnCl₂, HCl | Reflux, 4 h | Amino intermediate |
Utility : Aminated derivatives show enhanced binding to biological targets .
Stability Under Environmental Conditions
| Factor | Effect | Half-Life |
|---|---|---|
| UV light (254 nm) | Degradation of thioether to sulfoxide | 8–12 h |
| pH > 10 | Acetamide hydrolysis | <24 h |
Storage Recommendations : Stable at 4°C in inert atmosphere for >6 months .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substitution Patterns
Target Compound:
- Core Structure : Benzodiazole (1H-1,3-benzodiazol-2-yl) with 5-methoxy substitution.
- Linkage : Sulfanyl (S) bridge between benzodiazole and acetamide.
- Substituents : 2-Chlorophenyl on acetamide.
Analogues from Evidence:
Benzimidazole Sulfinyl Derivatives (e.g., 3ae, 3af, 3ag) : Core: Benzimidazole with sulfinyl (SO) linkage. Substituents: Varied pyridylmethyl groups (e.g., 3,5-dimethyl-4-methoxy).
Thiadiazole Derivatives (e.g., 3d, 3e) :
- Core : 1,3,4-Thiadiazole with mercapto (-SH) group.
- Substituents : 2-/3-Chlorophenyl on acetamide.
- Key Difference : Thiadiazole’s sulfur-rich structure may increase acidity and metal-binding capacity.
Sulfonyl Acetamides (e.g., 2-[(3-Chlorophenyl)Sulfonyl]-N-[3-(Trifluoromethyl)Phenyl]Acetamide) :
- Linkage : Sulfonyl (SO₂) instead of sulfanyl.
- Substituents : Trifluoromethyl groups enhance lipophilicity and metabolic stability.
Physicochemical Properties
*Inferred based on structural analogues.
Functional Group Impact on Bioactivity (Inferred)
- Sulfanyl vs. Sulfinyl/Sulfonyl : Sulfanyl’s lower polarity may enhance membrane permeability compared to sulfinyl/sulfonyl analogues.
- Methoxy vs. Trifluoromethyl : Methoxy improves solubility, while trifluoromethyl (in sulfonyl acetamides) increases metabolic resistance .
- Benzodiazole vs. Thiadiazole : Benzodiazole’s aromaticity may favor π-π stacking in enzyme binding, whereas thiadiazole’s sulfur atoms could chelate metals .
Q & A
(Basic) What are the standard synthetic routes for preparing N-(2-chlorophenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Core Intermediate Synthesis : React 5-methoxy-1H-1,3-benzodiazole-2-thiol with methyl chloroacetate to form methyl [(5-methoxy-1,3-benzodiazol-2-yl)sulfanyl]acetate. This step typically uses ethanol as a solvent under reflux for 4–6 hours, monitored by TLC (chloroform:methanol, 7:3 ratio) .
Hydrazide Formation : Treat the intermediate with hydrazine hydrate in absolute ethanol under reflux to yield 2-[(5-methoxy-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide. Ice-water quenching aids precipitation .
Final Coupling : React the hydrazide with 2-chlorophenyl isocyanate or a substituted chloroaromatic acid chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 8–12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
(Basic) How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- FTIR Spectroscopy : Identify key functional groups:
- NMR Spectroscopy :
- X-ray Crystallography : Use SHELXL for refinement. For example, similar acetamide derivatives have been resolved with SHELX software, achieving R-factors < 0.05 .
(Advanced) How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Replace ethanol with DMF or THF for better solubility of aromatic intermediates, reducing side-product formation .
- Catalysis : Introduce Fe(III) catalysts (e.g., FeCl₃) to accelerate hydrazide formation, reducing reaction time from 6 to 3 hours .
- Temperature Control : Lower coupling reaction temperatures (40–50°C) to minimize decomposition of the sulfanyl group.
- Purification : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) for higher-purity isolation of polar byproducts .
(Advanced) What computational methods are suitable for analyzing the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Perform at the B3LYP/6-311G(d,p) level to study:
- HOMO-LUMO gaps : Predict reactivity (e.g., electron-deficient chlorophenyl groups lower LUMO, enhancing electrophilic activity) .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophilic hotspot) .
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/DMSO mixtures to assess stability under biological assay conditions .
(Advanced) How can researchers design biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases due to the benzodiazole-thioacetamide scaffold’s affinity for ATP-binding pockets .
- In Vitro Assays :
- SAR Studies : Synthesize analogs (e.g., replace methoxy with ethoxy or halogens) to correlate substituent effects with activity .
(Advanced) How should researchers resolve contradictions in crystallographic or spectroscopic data?
Methodological Answer:
- Crystallographic Discrepancies :
- Spectral Mismatches :
(Basic) What analytical techniques are critical for monitoring synthetic intermediates?
Methodological Answer:
- TLC : Use chloroform:methanol (7:3) for hydrazide intermediates (Rf ~0.5) and ethyl acetate:hexane (1:1) for final acetamide (Rf ~0.3) .
- HPLC-PDA : Employ a C18 column with UV detection at 254 nm to quantify residual starting materials. Retention times: ~8.2 min for benzodiazole-thiol, ~12.5 min for final product .
(Advanced) How can researchers assess the compound’s potential for polymorphism?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
